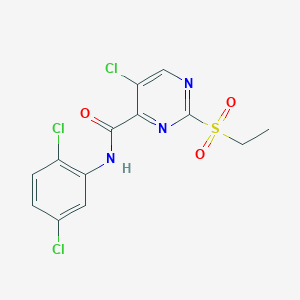
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide, also known as MDPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MDPN belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential for various cellular processes, including energy metabolism and DNA repair. In
Mécanisme D'action
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide works by increasing NAD+ levels in cells and tissues, which activates various cellular pathways involved in energy metabolism, DNA repair, and cellular protection against oxidative stress. NAD+ is a coenzyme that plays a critical role in various cellular processes, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. By increasing NAD+ levels, this compound can improve cellular energy metabolism and protect cells against oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including increased NAD+ levels, improved energy metabolism, and cellular protection against oxidative stress. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells and tissues, which can have several beneficial effects. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production. Additionally, the effects of this compound may vary depending on the cell or tissue type, and further research is needed to determine its optimal dosage and duration of treatment.
Orientations Futures
There are several future directions for research on 6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide. One area of interest is the development of more efficient synthesis methods for this compound that can be scaled up for large-scale production. Another area of interest is the investigation of this compound's potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and duration of treatment for this compound and to investigate its effects on different cell and tissue types.
Méthodes De Synthèse
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide can be synthesized through a multi-step process that involves the reaction of 4-methoxy-3,5-dimethylphenylamine with 3-pyridinepropanol, followed by the conversion of the resulting intermediate to this compound through a series of chemical reactions. The synthesis of this compound is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production.
Applications De Recherche Scientifique
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)nicotinamide has been studied extensively for its potential applications in the field of medicine. It has been shown to increase NAD+ levels in cells and tissues, which can have several beneficial effects, including improved energy metabolism, DNA repair, and cellular protection against oxidative stress. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-(4-methoxy-3,5-dimethylphenyl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-13-19(14-17(2)22(16)28-3)21-10-9-18(15-26-21)23(27)25-12-6-8-20-7-4-5-11-24-20/h4-5,7,9-11,13-15H,6,8,12H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPKZEWEKKISPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR*,6aS*)-5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5431862.png)
![[3-(2-phenoxyethyl)-1-quinolin-2-ylpiperidin-3-yl]methanol](/img/structure/B5431868.png)

![(2R)-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxy-2-phenylacetamide](/img/structure/B5431882.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431885.png)

![2-(4-ethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5431899.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5431912.png)
![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)
![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)

![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)